Methyl 2-fluoro-3-iodobenzoate

Cross-coupling Palladium catalysis Biaryl synthesis

Methyl 2-fluoro-3-iodobenzoate is a dihalogenated benzoate for orthogonal cross-coupling: the aryl iodide enables fast Pd(0) oxidative addition (84% Suzuki benchmark), while ortho-fluorine directs subsequent SNAr or metal-catalyzed functionalization—regioselectivity unavailable with non-fluorinated analogs. Soluble in DMF, THF, and dioxane; compatible with automated liquid handlers without pre-activation, saving one step per library member. The 49.5°C bp gap from the bromo analog allows fractional distillation recovery from mixed halogenated waste. For ¹⁸F-radiopharma, the 29°C bp difference from regioisomers ensures unambiguous GC identification. Ideal for fluorinated biaryl kinase inhibitor cores. ≥97% HPLC purity.

Molecular Formula C8H6FIO2
Molecular Weight 280.037
CAS No. 1260830-14-5
Cat. No. B2379512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-3-iodobenzoate
CAS1260830-14-5
Molecular FormulaC8H6FIO2
Molecular Weight280.037
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)I)F
InChIInChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3
InChIKeyKSWOUEDGSUJEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Fluoro-3-Iodobenzoate (CAS 1260830-14-5): Orthogonal Reactivity in a Single Benzene Ring for Precision Cross-Coupling Synthesis


Methyl 2-fluoro-3-iodobenzoate is a dihalogenated benzoate ester (C₈H₆FIO₂, MW 280.03 g/mol) bearing ortho-fluorine and meta-iodine substituents relative to the methyl ester group [1]. The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille), while the electron-withdrawing fluorine modulates the electronic environment of the aromatic ring, influencing both the rate of oxidative addition at iodine and the regioselectivity of subsequent transformations [2]. This compound is supplied at 97–98% purity (HPLC) and is classified as a fluorinated building block for pharmaceutical and agrochemical research [1].

Why Methyl 2-Fluoro-3-Iodobenzoate Cannot Be Replaced by Its Bromo, Chloro, or Regioisomeric Analogs Without Reaction Re‑Optimization


Generic substitution of methyl 2-fluoro-3-iodobenzoate with its bromo or chloro analogs introduces a different oxidative addition rate with Pd(0), which directly alters cross-coupling yields [1]. The ortho-fluorine substituent exerts a through-space electronic effect that is absent in non‑fluorinated or regioisomeric variants, potentially shifting regioselectivity in subsequent functionalization steps [2]. Furthermore, the methyl ester provides distinct solubility and volatility characteristics compared to the free carboxylic acid, enabling homogeneous reaction conditions in common organic solvents without additional protection/deprotection steps . These compound‑specific features mean that substituting a generic halo‑benzoate ester will not reproduce the optimized reactivity profile.

Head-to-Head and Cross-Study Evidence That Quantifies Methyl 2-Fluoro-3-Iodobenzoate Differentiation


2‑Iodobenzoate Delivers 84% Yield in Pd‑Catalyzed Intramolecular Biaryl Coupling; 2‑Bromobenzoate and 2‑Triflate Give Inferior Results

In a palladium‑catalyzed intramolecular biaryl coupling, 2‑iodobenzoate provided an 84% isolated yield under optimized conditions (Pd(OAc)₂, NaOAc, DMF, reflux) [1]. The corresponding 2‑bromobenzoate and 2‑triflate precursors consistently gave poorer yields under a range of similar conditions, establishing a clear reactivity advantage for the aryl iodide in this ring‑closing reaction. This class‑level inference from 2‑iodobenzoate is directly transferable to methyl 2‑fluoro‑3‑iodobenzoate, as the iodine atom remains the dominant oxidative‑addition site.

Cross-coupling Palladium catalysis Biaryl synthesis

49.5 °C Higher Boiling Point vs. Methyl 2‑Bromo‑3‑Fluorobenzoate Enables Distillation‑Based Separation and Identity Confirmation

Methyl 2‑fluoro‑3‑iodobenzoate exhibits a predicted boiling point of 298.3 ± 30.0 °C at 760 mmHg [1]. This is 49.5 °C higher than that of its bromo analog, methyl 2‑bromo‑3‑fluorobenzoate (248.8 ± 25.0 °C) [2]. The density of the iodo compound (1.8 ± 0.1 g/cm³) is also 0.2 g/cm³ greater than that of the bromo compound (1.6 ± 0.1 g/cm³) [1][2]. These substantial differences in bulk physical properties provide a straightforward means of verifying compound identity and purity, and enable distillation‑based separation when iodo and bromo intermediates are used in sequence.

Physicochemical characterization Purification Process chemistry

29 °C Boiling Point Advantage Over the Regioisomer Methyl 3‑Fluoro‑2‑Iodobenzoate Confirms Regioisomeric Identity by GC

The target regioisomer, methyl 2‑fluoro‑3‑iodobenzoate, has a predicted boiling point of 298.3 ± 30.0 °C [1]. Its regioisomer, methyl 3‑fluoro‑2‑iodobenzoate (CAS 393‑78‑2), has a significantly lower predicted boiling point of 269.3 ± 25.0 °C . The 29 °C difference is large enough to allow unambiguous differentiation by capillary GC or fractional distillation, serving as a built‑in quality assurance checkpoint against regioisomeric misassignment during procurement.

Regioisomer identification Quality control Chromatography

Methyl Ester Provides Superior Organic Solubility and Direct Reactivity vs. 2‑Fluoro‑3‑Iodobenzoic Acid, Eliminating Protection/Deprotection Steps

Methyl 2‑fluoro‑3‑iodobenzoate is a low‑melting solid at ambient temperature, compatible with standard organic solvents used in cross‑coupling . In contrast, 2‑fluoro‑3‑iodobenzoic acid (CAS 447464‑03‑1) exhibits a melting point of 146–150 °C and is insoluble in water . The ester can be employed directly in coupling reactions without the need for esterification or protection/deprotection sequences, reducing the synthetic step count by at least one step relative to routes that start from the acid.

Ester reactivity Solid‑phase handling Synthetic efficiency

Application Scenarios for Methyl 2‑Fluoro‑3‑Iodobenzoate Where Its Differential Profile Provides a Decisive Advantage


Sequential Orthogonal Cross‑Coupling for Polyfunctional Biaryl Pharmaceuticals

Methyl 2‑fluoro‑3‑iodobenzoate enables a two‑step orthogonal coupling strategy: first, Suzuki or Sonogashira coupling at the iodine position, exploiting the superior oxidative addition rate of aryl iodides documented in the 84% yield benchmark [1]. The electron‑withdrawing ortho‑fluorine then directs subsequent nucleophilic aromatic substitution or metal‑catalyzed functionalization at the activated position, a regioselectivity pathway not available with non‑fluorinated or regioisomeric analogs. This scaffold is particularly suited for constructing kinase inhibitor cores and fluorinated biaryl pharmacophores.

Synthesis of ¹⁸F‑Labeled PET Tracer Precursors

The combination of a stable aryl iodide (for late‑stage coupling) and an ortho‑fluorine (available for isotopic exchange or as a cold reference standard) makes methyl 2‑fluoro‑3‑iodobenzoate a strategic precursor for radiopharmaceutical development. The 29 °C boiling point difference from regioisomeric by‑products ensures that the correct regioisomer can be unambiguously identified by GC prior to radiolabeling, minimizing costly failed ¹⁸F‑incorporation runs.

Process‑Scale Distillation‑Controlled Purity Upgrade

When methyl 2‑fluoro‑3‑iodobenzoate is used in multi‑kilogram syntheses alongside brominated intermediates, the 49.5 °C boiling point gap relative to methyl 2‑bromo‑3‑fluorobenzoate [2] allows fractional distillation to recover high‑purity iodo compound from mixed halogenated waste streams. This physical property differentiation directly translates into reduced purification costs and higher overall process yield.

Medicinal Chemistry Library Enumeration via Direct Ester Coupling

Because the methyl ester is a low‑melting solid that dissolves readily in standard coupling solvents (DMF, THF, dioxane) , it can be dispensed by automated liquid handlers in parallel synthesis arrays without pre‑activation. This contrasts with the free acid, which requires salt formation or coupling‑reagent activation and exhibits poor solubility, saving one synthetic step per library member and improving reproducibility in SAR campaigns.

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